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molecular formula C7H4Br2O2 B181551 3,5-Dibromo-4-hydroxybenzaldehyde CAS No. 2973-77-5

3,5-Dibromo-4-hydroxybenzaldehyde

Cat. No. B181551
M. Wt: 279.91 g/mol
InChI Key: SXRHGLQCOLNZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464856

Procedure details

Prepared according to the procedure described in Example 1 using 3,5-dibromo-4-hydroxybenzaldehyde (4.5 g, 16 mmoles), 2-thiohydantoin (1.7 g, 15 mmoles), sodium acetate (4.5 g, 55 mmoles), and acetic acid (35 ml). Recrystallization from ethanol gave the pure product (1.4 g), mp 267° C. (dec).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Br:11])[C:9]=1[OH:10])[CH:5]=O.[NH:12]1[CH2:18][C:16](=[O:17])[NH:15][C:13]1=[S:14].C([O-])(=O)C.[Na+]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:18]2[NH:12][C:13](=[S:14])[NH:15][C:16]2=[O:17])[CH:7]=[C:8]([Br:11])[C:9]=1[OH:10] |f:2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1O)Br
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
N1C(=S)NC(=O)C1
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1O)Br)C=C1C(NC(N1)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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